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Compound of Interest

2-Bromo-4-fluoro-6-
Compound Name:
methylbenzonitrile

Cat. No.: B1517385

In the landscape of modern drug discovery and materials science, the strategic incorporation of
halogens and nitrile functionalities into aromatic scaffolds is a cornerstone of molecular design.
Halogenated benzonitriles serve as exceptionally versatile building blocks, offering a
confluence of chemical reactivity and metabolic stability that is highly prized by synthetic
chemists. The bromine atom provides a reactive handle for a multitude of cross-coupling
reactions, enabling the construction of complex molecular architectures, while the fluorine atom
and methyl group can profoundly influence a molecule's electronic properties, lipophilicity, and
binding affinity to biological targets. The nitrile group itself is a valuable synthon, capable of
being transformed into various other functional groups.

This guide provides a comprehensive technical overview of the bromo-fluoro-methylbenzonitrile
scaffold, with a specific focus on its physicochemical properties, synthesis, reactivity, and
applications. We will delve into the nuances of its isomeric forms, particularly 2-Bromo-6-fluoro-
4-methylbenzonitrile and 4-Bromo-2-fluoro-6-methylbenzonitrile, to provide researchers,
scientists, and drug development professionals with the field-proven insights necessary for its
effective utilization.

PART 1: Core Physicochemical Properties and
Structural Elucidation

The precise arrangement of substituents on the benzonitrile core dictates the molecule's
physical properties and reactivity. Understanding these fundamentals is critical for experimental
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design, from selecting appropriate solvents to establishing optimal storage conditions.

Quantitative Data Summary

The properties of two common isomers are summarized below. The core directive of this guide,

the molecular weight, is determined by the shared molecular formula.

Property Data Source(s)
Molecular Formula CsHsBrFN [1]
Molecular Weight 214.03 g/mol [1][2]
Appearance Colorless to pale yellow liquid

Solubility Moderately soluble in common

organic solvents

Storage Conditions

2-8°C, in an amber glass bottle
under an inert atmosphere.

Sensitive to light and moisture.

Isomer-Specific Identifiers:

Isomer

CAS Number

SMILES String

2-Bromo-6-fluoro-4-

methylbenzonitrile

1023971-89-2

BrC1=C(C#N)C(=CC(=C1)C)F

4-Bromo-2-fluoro-6-

methylbenzonitrile

1427438-75-2

CC1=CC(=CC(=C1C#N)F)Br

Molecular Structure and Isomerism

The term "2-Bromo-4-fluoro-6-methylbenzonitrile” can be ambiguous. The substitution

pattern on the benzene ring is critical. The diagram below illustrates the structural relationship

between two common isomers, highlighting the importance of precise nomenclature and CAS

number verification in procurement and experimental reporting.

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-6-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-6-methylbenzonitrile
https://cenmed.com/4-bromo-2-fluoro-6-methylbenzonitrile-c09-1582-099/
https://www.benchchem.com/product/b1517385?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Bromo-fluoro-methylbenzonitri 2-Bromo-4-flu0r0-6-methylbenzonitrile\
(Specified Topic) Y

Structural Isomer

(2—Bromo-6—fluoro—4—methylbenzonitrile

\_ CAS: 1023971-89-2

Core Formula: CsHsBrFN
Molecular Weight: 214.03 g/mol

4-Bromo-2-fluoro-6-methylbenzonitrile
CAS: 1427438-75-2

Click to download full resolution via product page
Caption: Structural isomerism of Bromo-fluoro-methylbenzonitrile.

The causality behind this structural variation is significant. The positions of the electron-
withdrawing fluorine and bromine atoms relative to the nitrile and methyl groups alter the dipole
moment and the electron density of the aromatic ring, thereby influencing its reactivity in
electrophilic and nucleophilic substitution reactions, as well as its binding characteristics in a
biological context.

PART 2: Synthesis, Reactivity, and Applications
Synthetic Pathways: A Validating System
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The synthesis of substituted benzonitriles often relies on robust and well-established
organometallic transformations. A common and reliable approach is the Sandmeyer reaction,
which converts an aniline derivative into the corresponding nitrile.

Exemplary Protocol: Sandmeyer-type Synthesis

This protocol is adapted from a known synthesis of a related compound, 2-Bromo-4-
methylbenzonitrile, and illustrates the fundamental steps applicable to this class of molecules.

[3]

» Diazotization: Dissolve the starting aniline (e.g., 3-Bromo-5-fluoro-2-methylaniline) in a
strong acid like HCI. Cool the mixture to 0-5°C using an ice-salt bath.

 Nitrite Addition: Add an aqueous solution of sodium nitrite (NaNO:z) dropwise. The
temperature must be strictly maintained below 5°C to prevent the decomposition of the
resulting diazonium salt. This step is self-validating; a stable, cold solution indicates the
successful formation of the diazonium intermediate.

e Cyanation: In a separate vessel, prepare a heated solution of copper(l) cyanide (CuCN) and
potassium cyanide (KCN).

e Coupling: Slowly add the cold diazonium salt solution to the hot cyanide mixture. Vigorous
nitrogen evolution is a key indicator that the substitution reaction is proceeding.

o Workup & Purification: After the reaction is complete, the crude product is typically isolated
by extraction and purified via column chromatography or recrystallization to yield the final
benzonitrile.

Reactivity and Strategic Use in Synthesis

The true value of this scaffold lies in its predictable and versatile reactivity. The bromine
substituent is the primary handle for building molecular complexity.
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Typical Cross-Coupling Workflow

methylbenzonitrile
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Caption: Workflow for a Suzuki cross-coupling reaction.

e Cross-Coupling Reactions: The C-Br bond is readily activated by palladium catalysts, making
it an ideal substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This
allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom
bonds, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[4][5]

 Nitrile Group Transformations: The cyano group (-C=N) is a versatile functional handle. It can
be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine,
providing multiple pathways for further derivatization.

Field-Proven Applications
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The structural motifs present in bromo-fluoro-methylbenzonitriles make them valuable
intermediates in several high-value applications:

o Medicinal Chemistry: These compounds are frequently used as intermediates in the
development of pharmaceuticals, particularly for creating enzyme inhibitors and receptor
modulators. The fluorine atom can enhance metabolic stability and binding affinity, while the
overall scaffold provides a rigid core for orienting other functional groups.[5]

» Materials Science: The unique electronic properties conferred by the halogen and nitrile
groups make this molecule a useful monomer for the synthesis of specialized polymers with
tailored electronic and optical characteristics.

e Dye Synthesis: Substituted benzonitriles serve as precursors in the synthesis of
phthalocyanine dyes, which have applications in photodynamic cancer therapy and photo-
redox reactions.[3][6]

PART 3: Safety, Handling, and Hazard Management

Scientific integrity demands a rigorous approach to safety. Bromo-fluoro-methylbenzonitriles
are classified as hazardous, and strict adherence to safety protocols is mandatory.

GHS Hazard Classification

This class of compounds is associated with multiple hazards.
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Hazard Statement Code Classification Source(s)

Acute Toxicity, Oral

Harmful if swallowed H302 [1]
(Category 4)
Harmful in contact Acute Toxicity, Dermal
_ _ H312 [1]
with skin (Category 4)

Acute Toxicity,

Harmful if inhaled H332 Inhalation (Category [1]

4)
o Skin Irritation

Causes skin irritation H315 [1]
(Category 2)

Causes serious eye Eye Irritation

o H319 [1]

irritation (Category 2A)
Specific Target Organ

May cause respirator Toxicity — Single

e PIEOY iazs Y g (107

irritation Exposure (Category
3)

Protocol for Safe Handling and Storage

A self-validating safety system ensures that risks are mitigated at every step.

e Engineering Controls: All handling of solid or liquid forms must be conducted in a certified
chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or dust.
[7]1[8] An emergency eye wash station and safety shower must be readily accessible.[7]

e Personal Protective Equipment (PPE):
o Hand Protection: Wear impervious nitrile gloves.
o Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[7]

o Skin and Body Protection: A laboratory coat is required. For larger quantities, consider
additional protective clothing.[7]
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e Handling Procedures: Avoid contact with skin and eyes.[7] Do not breathe dust or vapors.[7]
After handling, wash hands and face thoroughly.

o Storage: Store in a tightly closed container in a dry, well-ventilated, and cool (2-8°C) place.
The container should be an amber bottle to protect the compound from light. Store away
from strong oxidizing agents, acids, and bases.[7]

o First Aid Measures:
o Skin Contact: Immediately wash the affected area thoroughly with soap and water.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Seek immediate medical evaluation.

o Ingestion/Inhalation: Move the person to fresh air. If the person feels unwell, call a poison
control center or doctor.

Conclusion

2-Bromo-4-fluoro-6-methylbenzonitrile and its isomers represent a class of high-value
chemical intermediates. Their precisely defined molecular weight of 214.03 g/mol and versatile
structure provide a reliable foundation for complex synthetic endeavors. The strategic
placement of bromo, fluoro, and methyl groups offers a powerful toolkit for chemists in drug
discovery and materials science, enabling the construction of novel molecules with tailored
properties. By understanding the interplay of its structure, reactivity, and associated hazards,
researchers can confidently and safely leverage this potent building block to drive scientific
innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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